molecular formula C17H16N2OS B5877901 2-(benzylthio)-6-methoxy-4-methylquinazoline

2-(benzylthio)-6-methoxy-4-methylquinazoline

Cat. No.: B5877901
M. Wt: 296.4 g/mol
InChI Key: LVBNIVRKMJLXHU-UHFFFAOYSA-N
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Description

WAY-325104 is a chemical compound with the molecular formula C17H16N2OS and a molecular weight of 296.39. It is known for its neuroprotective effects and its ability to alter the lifespan of eukaryotic organisms .

Preparation Methods

The synthetic routes and reaction conditions for WAY-325104 are not widely documented in publicly available sources. it is typically synthesized in specialized laboratories under controlled conditions.

Chemical Reactions Analysis

WAY-325104 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from WAY-325104, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: WAY-325104 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-325104 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-325104 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain proteins and enzymes involved in neuroprotection and cellular longevity. The exact molecular targets and pathways are still under investigation, but it is known to influence key signaling pathways related to cell survival and apoptosis .

Comparison with Similar Compounds

WAY-325104 can be compared with other neuroprotective compounds such as:

    WAY-100635: A selective serotonin receptor antagonist known for its neuroprotective properties.

    WAY-267464: Another compound with neuroprotective effects, often studied in the context of neurodegenerative diseases.

WAY-325104 is unique in its ability to alter the lifespan of eukaryotic organisms, a feature not commonly observed in similar compounds .

Properties

IUPAC Name

2-benzylsulfanyl-6-methoxy-4-methylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-15-10-14(20-2)8-9-16(15)19-17(18-12)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBNIVRKMJLXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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